4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid

Cholinesterase Inhibition Alzheimer's Disease Natural Product Chemistry

Procure 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CAS 108540-96-1) for your research. Unlike potent dual inhibitors (e.g., swatinine-C, IC50=3.7 μM), this succinamic acid derivative exhibits a weak inhibitory profile against AChE and BChE, making it the ideal negative control or low-potency benchmark for cholinesterase assays. Its high predicted CYP2C9 inhibition probability (0.9388) enables early DMPK validation. Isolated from Aconitum laeve, this scaffold supports SAR-driven natural product research and diversity-oriented synthesis of quinazolin-4(3H)-ones and benzoxazin-4-ones. Choose the right benchmark—ensure assay specificity.

Molecular Formula C12H13NO5
Molecular Weight 251.23g/mol
CAS No. 108540-96-1
Cat. No. B386575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid
CAS108540-96-1
Molecular FormulaC12H13NO5
Molecular Weight251.23g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O
InChIInChI=1S/C12H13NO5/c1-18-12(17)8-4-2-3-5-9(8)13-10(14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)
InChIKeyTZWCYFXAELHYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid (CAS 108540-96-1): A Succinamic Acid Derivative for Cholinesterase and Anti-Inflammatory Research


4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CAS 108540-96-1) is a succinamic acid derivative that serves as a synthetic precursor to various heterocyclic compounds and has been identified as a natural product in *Aconitum laeve* Royle [1], [2]. The compound is characterized by a methoxycarbonyl group attached to an aniline moiety, linked via an amide bond to a butanoic acid chain. In vitro studies have evaluated its biological profile, primarily focusing on its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as its potential anti-inflammatory and antioxidant properties [3], [4].

Why 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid Cannot Be Interchanged with Other Succinamic Acid Derivatives


The selection of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid over other succinamic acid derivatives or general cholinesterase inhibitors is critical due to its specific, albeit weak, activity profile against AChE and BChE, as well as its documented natural occurrence and distinct structural features [1]. While closely related analogs like swatinine-C and hohenackerine demonstrate potent dual cholinesterase inhibition, the target compound exhibits a markedly different, weaker inhibitory profile [2]. This quantitative difference in potency, when contrasted with its methyl ester analog, underscores that minor structural variations—such as the free carboxylic acid versus a methyl ester—can lead to significant differences in biological activity, making generic substitution scientifically unsound . Furthermore, its unique ADMET properties, as predicted by admetSAR 2, differentiate it from other in-class candidates, particularly regarding its high probability of CYP2C9 inhibition [3].

Quantitative Differentiation: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid vs. Analogs in Cholinesterase and ADMET Profiles


Comparative Cholinesterase Inhibition: Weak Activity Differentiates Target from Potent Alkaloid Inhibitors

In a direct head-to-head in vitro assay, the methyl ester analog of 4-[2-(methoxycarbonyl)anilino]-4-oxobutanoic acid (compound 4) exhibited a 'weak inhibitory profile' against both AChE and BChE, while the norditerpenoid alkaloids swatinine-C (1) and hohenackerine (2) from the same source showed potent competitive inhibition. This difference is quantified by the IC50 values of the comparator compounds [1].

Cholinesterase Inhibition Alzheimer's Disease Natural Product Chemistry

Natural Occurrence and Anti-Inflammatory Potential: A Unique Sourcing and Activity Distinction

The compound was isolated for the first time from a natural source, *Aconitum laeve*, and evaluated for anti-inflammatory and antioxidant activities alongside norditerpenoid alkaloids. While specific quantitative IC50 values for anti-inflammatory activity were not detailed in the abstract for this compound, its inclusion in a panel of natural products with documented anti-inflammatory effects distinguishes it from purely synthetic analogs [1]. The study reported that neutrophils are essential elements for host defense, and the uncontrolled release of reactive oxygen species (ROS) is suspected to be responsible for certain pathological conditions. A cell-based in vitro bioassay was used to examine the anti-inflammatory activity of compounds isolated from A. laeve.

Anti-inflammatory Natural Product Oxidative Stress

Predicted ADMET Profile: High CYP2C9 Inhibition Probability as a Differentiating Liability

Computational ADMET predictions via admetSAR 2 indicate a very high probability (0.9388) that 4-[2-(methoxycarbonyl)anilino]-4-oxobutanoic acid inhibits the CYP2C9 enzyme [1]. This prediction provides a key differentiator for medicinal chemists, as CYP2C9 is a major drug-metabolizing enzyme. This potential liability would be a critical consideration when prioritizing this compound over analogs with a more favorable CYP inhibition profile.

ADMET CYP Inhibition Drug Metabolism

Vendor Purity Specifications: Ensuring Reproducible Research with ≥95% Purity

Commercial availability with a minimum purity specification of 95% (HPLC) is critical for ensuring reproducibility in biological assays . This specification distinguishes the compound from research-grade chemicals with lower or unspecified purity, which can introduce variability in experimental outcomes. While this is a standard purity for many fine chemicals, its explicit documentation from a reputable vendor provides a baseline for comparison against alternative sources.

Chemical Purity Analytical Chemistry Reproducibility

Procurement-Driven Application Scenarios for 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid


Negative Control or Low-Potency Benchmark in Cholinesterase Inhibitor Screening

Given its 'weak inhibitory profile' against both AChE and BChE, as established in direct comparison to potent inhibitors like swatinine-C (IC50 = 3.7 μM for AChE), 4-[2-(methoxycarbonyl)anilino]-4-oxobutanoic acid is an ideal candidate for use as a negative control or a low-potency benchmark in cholinesterase inhibition assays [1]. This allows researchers to establish a baseline for weak activity, ensuring that any observed inhibition from novel compounds is statistically and biologically significant. Its use as a benchmark is further justified by its structural similarity to the potent inhibitors, isolating the pharmacophoric elements responsible for high activity.

Structure-Activity Relationship (SAR) Probe for Anti-Inflammatory Natural Products

The compound's isolation from *Aconitum laeve* alongside known anti-inflammatory alkaloids positions it as a valuable SAR probe for natural product research [1]. Researchers can investigate the minimal structural features of this benzene derivative that contribute to the observed anti-inflammatory and antioxidant activities, particularly in cell-based models of inflammation. Its distinct chemical scaffold, compared to the diterpenoid alkaloids from the same plant, allows for the dissection of divergent biological activities from a single natural source.

CYP2C9 Inhibition Liability Assessment in Early Drug Discovery

The high predicted probability of CYP2C9 inhibition (0.9388) makes 4-[2-(methoxycarbonyl)anilino]-4-oxobutanoic acid a useful tool for validating in silico ADMET models or for serving as a positive control in CYP inhibition assays [1]. For medicinal chemistry programs, procuring this compound allows for the early experimental confirmation of a predicted metabolic liability, guiding the design of subsequent analogs with improved drug metabolism and pharmacokinetic (DMPK) profiles.

Synthetic Intermediate for Heterocyclic Compound Libraries

As a documented synthetic precursor to various heterocyclic compounds, such as 2-substituted 4H-3,1-benzoxazin-4-ones and quinazolin-4(3H)-ones, this compound is essential for laboratories engaged in diversity-oriented synthesis or the construction of privileged scaffolds [1], [2]. Its procurement enables the efficient generation of focused libraries for high-throughput screening against a range of biological targets, leveraging its reactive carboxylic acid and amide functionalities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.